molecular formula C15H20N4O4 B2932907 2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(propan-2-yl)acetamide CAS No. 941947-07-5

2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(propan-2-yl)acetamide

Cat. No.: B2932907
CAS No.: 941947-07-5
M. Wt: 320.349
InChI Key: PMXJYZLVHMOCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(propan-2-yl)acetamide is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Scientific Research Applications

2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(propan-2-yl)acetamide typically involves multiple stepsThe final step involves the acylation of the core with N-(propan-2-yl)acetamide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Properties

IUPAC Name

2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4/c1-5-23-10-6-7-16-13-12(10)14(21)19(15(22)18(13)4)8-11(20)17-9(2)3/h6-7,9H,5,8H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXJYZLVHMOCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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